molecular formula C19H30N2O2 B1377249 tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate CAS No. 1345728-58-6

tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate

Cat. No.: B1377249
CAS No.: 1345728-58-6
M. Wt: 318.5 g/mol
InChI Key: BOZLRFYXXQKMDG-UHFFFAOYSA-N
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Description

tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate (CAS: 1345728-58-6) is a carbamate-protected piperidine derivative widely utilized as an intermediate in medicinal chemistry and drug development. Its structure features a piperidine ring substituted with a benzyl group at the 1-position, a methyl group at the 4-position, and a tert-butyl carbamate moiety on the methylene bridge (). This compound is synthesized via multi-step protocols involving nucleophilic substitutions and carbamate protections, typical of tert-butyl-based intermediates in pharmaceutical synthesis (). With a purity of 95%, it is commercially available for research applications ().

Properties

IUPAC Name

tert-butyl N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-18(2,3)23-17(22)20-15-19(4)10-12-21(13-11-19)14-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZLRFYXXQKMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801120390
Record name Carbamic acid, N-[[4-methyl-1-(phenylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345728-58-6
Record name Carbamic acid, N-[[4-methyl-1-(phenylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345728-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[4-methyl-1-(phenylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801120390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Steps

The synthetic route can be summarized as follows:

  • N-Benzylation of Piperidine

    • Piperidine is reacted with benzyl chloride or benzyl bromide under basic conditions to form 1-benzylpiperidine.
    • This step typically uses a base such as potassium carbonate or sodium hydride in an appropriate solvent like acetonitrile or DMF.
  • 4-Methylation of the Piperidine Ring

    • Introduction of a methyl group at the 4-position can be achieved via directed lithiation or through alkylation of a 4-substituted piperidine intermediate.
    • Alternatively, starting from 4-methylpiperidine derivatives can simplify this step.
  • Formation of the Carbamate Group

    • The key step involves reacting the 4-(methylpiperidin-4-yl)methyl amine intermediate with tert-butyl chloroformate (Boc-Cl) to install the tert-butyl carbamate protecting group.
    • This reaction is typically performed in the presence of a base such as triethylamine or sodium bicarbonate, in solvents like dichloromethane or THF, at low temperatures (0–25 °C) to control reactivity.
  • Purification and Isolation

    • The product is purified by standard techniques such as crystallization or chromatography.
    • Final compound is often obtained as an off-white solid.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Reaction Time Solvent(s) Notes
N-Benzylation Piperidine, benzyl chloride, base 25–60 4–24 hours Acetonitrile or DMF Base: K2CO3 or NaH; inert atmosphere preferred
4-Methylation Methylating agent (e.g., methyl iodide) 0–25 2–12 hours THF or DMF Directed lithiation may be required
Carbamate formation tert-Butyl chloroformate, base (Et3N) 0–25 1–4 hours DCM or THF Low temperature to avoid side reactions
Purification Crystallization or chromatography Ambient Variable Various Ensures high purity

Research Findings and Industrial Considerations

Alternative Routes and Improvements

  • Some patented methods avoid hazardous reagents like lithium aluminum hydride by using milder reductive amination and Boc-protection steps, improving safety and scalability.
  • Industrially, the use of ethanol as solvent and methyl tertiary butyl ether for extraction has been reported to improve yield and simplify workup, as seen in related piperidine carbamate syntheses.
  • Reaction times and temperatures are optimized to balance conversion and minimize by-products.

Yield and Purity

  • Total yields for the multi-step synthesis typically range from 20% to 30% overall, depending on scale and optimization.
  • Purity is generally above 95% after purification.
  • The use of L-di-p-toluoyltartaric acid salts in related piperidine derivatives improves enantiomeric purity when chiral centers are involved.

Comparative Analysis of Preparation Routes

Feature Traditional Multi-step Route Improved Industrial Route (Patent CN105237463A)
Starting Material Cost High (expensive intermediates) Low (readily available starting materials)
Use of Hazardous Reagents Lithium aluminum hydride, borane reagents Avoids hazardous reagents; uses safer reductive conditions
Reaction Steps 4–6 steps 6 steps with optimized folding condensation
Yield Moderate (15–25%) Higher (22–24%)
Scalability Limited due to harsh conditions High, suitable for industrial production
Environmental Impact Higher due to borane and hydride waste Lower, better waste management and solvent recovery

Summary Table of Preparation Parameters from Patent CN105237463A (Representative Data)

Embodiment N-Benzyl-4-carbonyl-ethyl nipecotate (kg) Ammonia Solution (25%) (kg) Ethanol (kg) Reaction Temp (°C) Reaction Time (h) Yield (%) Product Form
1 3.0 3.9 20 30 30 23.8 Off-white solid
2 5.0 2.6 35 40 16 23.4 Off-white solid
3 6.0 5.5 42 35 25 23.3 Off-white solid

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Reactions and Transformations
The compound can undergo several reactions, including:

  • Oxidation: Can be oxidized to form carbonyl compounds.
  • Reduction: Capable of being reduced to secondary amines.
  • Substitution Reactions: The tert-butyl group can be substituted with other functional groups, enhancing its utility in synthesis .

Biological Research Applications

Enzyme Inhibition Studies
This compound is utilized in research focused on enzyme inhibitors. Its structural properties allow it to interact with specific enzymes, potentially leading to the development of new therapeutic agents .

Receptor Ligand Development
The compound has been investigated as a ligand for various receptors, particularly those involved in the central nervous system. Its ability to modulate receptor activity makes it a candidate for drug development targeting neurological disorders .

Medicinal Chemistry Applications

Drug Development
Research indicates that this compound may have potential therapeutic properties. It is being explored for its efficacy in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems .

Case Studies:

  • Tofacitinib Synthesis : The compound is involved in the synthesis of tofacitinib, a Janus kinase inhibitor used for treating rheumatoid arthritis and other inflammatory conditions. Its role as an intermediate highlights its significance in pharmaceutical chemistry .
  • Biological Activity Investigation : Studies have shown that derivatives of this compound exhibit promising biological activities, further supporting its potential use as a therapeutic agent .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for creating various chemical formulations used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzyl and piperidine moieties can interact with receptor sites, affecting signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Key structural differences among tert-butyl carbamate derivatives arise from substituent positions and types on the piperidine ring:

Compound Name Substituents (Position) CAS Number Key Applications/Notes Reference
tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate Benzyl (1), Methyl (4) 1345728-58-6 Intermediate in kinase inhibitor synthesis
tert-Butyl (1-benzylpiperidin-4-yl)methylcarbamate Benzyl (1), Unsubstituted (4) 173340-23-3 Precursor for neuroactive agents
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate Chloropyrimidine (2), Nitro (5) - Anticancer drug intermediate
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate Chloronicotinoyl (2), Methyl (4) 33048-52-1 Protease inhibitor scaffold
tert-Butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate Chloro (2), Iodo (5), Tetrahydro-2H-pyran - Antiviral compound intermediate

Key Observations :

  • Benzyl vs. Heteroaromatic Groups: The benzyl group in the target compound () enhances lipophilicity compared to pyrimidine- or nicotinoyl-substituted analogs (), influencing membrane permeability in drug candidates.
  • Halogenated Derivatives : Chloro- and iodo-substituted pyrimidine analogs () are prioritized in antiviral and anticancer research due to their electrophilic reactivity.

Common Strategies

  • Carbamate Protection : The tert-butyl carbamate group is introduced via Boc protection under basic conditions (e.g., NaHCO3 in THF) ().
  • Nucleophilic Substitution : Reactions with chloropyrimidines or iodopyrimidines () highlight the versatility of tert-butyl carbamates in forming C–N bonds.

Yield and Efficiency

  • The target compound’s synthesis achieves >95% purity (), comparable to other derivatives (e.g., 266 in , MS m/z 469 [M+H]+).
  • Halogenated analogs (e.g., 265 in ) require Pd/Cu-catalyzed cross-couplings, increasing complexity compared to the target compound’s straightforward benzylation.

Biological Activity

tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate, with the CAS number 173340-23-3, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of piperidine and is utilized in various research applications, particularly in the study of enzyme inhibitors and receptor ligands.

The molecular formula of this compound is C18H28N2O2, with a molecular weight of approximately 304.44 g/mol. Key physical properties include:

PropertyValue
Density1.043 g/cm³
Boiling Point415.5 °C at 760 mmHg
Flash Point205.1 °C
SolubilityLow solubility in water

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an inhibitor for certain targets, modulating their activity, which can lead to various physiological effects. The structural configuration of the compound, particularly the presence of the tert-butyl group, contributes to its steric hindrance and influences its reactivity with biological targets .

Enzyme Inhibition

Research indicates that this compound may serve as an effective inhibitor for several enzymes. For instance, studies have shown that derivatives similar to this compound exhibit significant inhibition of microtubule assembly, suggesting potential applications in cancer treatment by destabilizing microtubules in tumor cells .

Receptor Interaction

The compound has been investigated for its interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Its ability to modulate receptor activity positions it as a candidate for developing drugs targeting neurological disorders.

Case Studies

  • Inhibition of Microtubule Assembly : In a study focused on microtubule-destabilizing agents, compounds structurally related to this compound were tested at concentrations around 20 µM. The results demonstrated a significant reduction in microtubule assembly (40.76–52.03% inhibition), indicating that these compounds could potentially be developed into anticancer therapies .
  • Neuropharmacological Effects : In another study examining CNS effects, derivatives were tested for their ability to enhance or inhibit neurotransmitter release. The findings suggested that these compounds could modulate synaptic transmission, which may be beneficial for conditions such as anxiety or depression .

Research Findings

Recent investigations have highlighted the following key findings regarding the biological activity of this compound:

  • Antitumor Activity : Compounds with similar structures have shown promising antitumor activities against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These findings support further exploration into their use as anticancer agents .
  • Selectivity and Safety : Preliminary toxicity studies indicate that while the compound exhibits biological activity, its selectivity over mammalian cells needs thorough investigation to ensure safety in therapeutic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate
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tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate

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